molecular formula C12H6O2S B12804047 Naphtho(2,3-c)thiophene-4,9-dione CAS No. 33527-20-7

Naphtho(2,3-c)thiophene-4,9-dione

Cat. No.: B12804047
CAS No.: 33527-20-7
M. Wt: 214.24 g/mol
InChI Key: OMZKZKGVFMWHOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphtho(2,3-c)thiophene-4,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1,4-naphthoquinone with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Naphtho(2,3-c)thiophene-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Naphtho(2,3-c)thiophene-4,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphtho(2,3-c)thiophene-4,9-dione involves its strong electron-withdrawing properties, which influence the electronic properties of the molecules it interacts with. This compound can modulate the electronic structure of polymers and other materials, enhancing their performance in electronic applications. The molecular targets and pathways involved include the modulation of charge transport and energy levels in organic electronic devices .

Comparison with Similar Compounds

Uniqueness: Naphtho(2,3-c)thiophene-4,9-dione is unique due to its specific fusion of naphthoquinone and thiophene, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in the development of high-performance organic electronic materials .

Properties

CAS No.

33527-20-7

Molecular Formula

C12H6O2S

Molecular Weight

214.24 g/mol

IUPAC Name

benzo[f][2]benzothiole-4,9-dione

InChI

InChI=1S/C12H6O2S/c13-11-7-3-1-2-4-8(7)12(14)10-6-15-5-9(10)11/h1-6H

InChI Key

OMZKZKGVFMWHOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CSC=C3C2=O

Origin of Product

United States

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